molecular formula C10H13ClN2 B6275864 1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride CAS No. 2763780-96-5

1-(4-methyl-1H-indol-2-yl)methanamine hydrochloride

Cat. No.: B6275864
CAS No.: 2763780-96-5
M. Wt: 196.7
InChI Key:
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Description

1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-methylindole with chloroacetic acid in the presence of a strong base, followed by reduction of the resulting intermediate. The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride has several scientific research applications. It is used in the development of new pharmaceuticals due to its biological activity. The compound has shown potential in treating various conditions, including cancer, microbial infections, and inflammation. Additionally, it is used in the synthesis of other bioactive compounds and as a building block in organic chemistry research.

Mechanism of Action

The mechanism by which 1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

1-(4-Methyl-1H-indol-2-yl)methanamine hydrochloride is compared with other similar indole derivatives, such as tryptamine and serotonin. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity. This uniqueness makes it a valuable compound in scientific research and pharmaceutical development.

Properties

CAS No.

2763780-96-5

Molecular Formula

C10H13ClN2

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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